4-Chloro-7-nitroquinazoline
Overview
Description
Synthesis Analysis The synthesis of chloro-nitroquinazoline derivatives, including structures similar to 4-Chloro-7-nitroquinazoline, involves multi-step chemical processes starting from basic aniline or benzoic acid derivatives. These processes typically include cyclization, nitration, and chlorination steps to introduce the desired functional groups onto the quinazoline ring. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is achieved through cyclization, nitration, and chlorination, highlighting the methodological approach relevant to synthesizing nitrochloroquinazolines (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Molecular Structure Analysis The molecular structure of quinazoline derivatives is confirmed through spectroscopic methods such as NMR and MS, ensuring the accurate placement of chloro and nitro groups on the quinazoline ring. The confirmation of structures like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a model for understanding the molecular framework of 4-Chloro-7-nitroquinazoline (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Chemical Reactions and Properties Chloroquinazolines participate in various chemical reactions, including interactions with hydrazines or orthoesters, leading to the formation of triazoles or benzotriazepines. This reactivity suggests that 4-Chloro-7-nitroquinazoline may also undergo similar reactions, offering pathways to new compounds with potential biological activities (R. Bowie & D. A. Thomason, 1972).
Scientific Research Applications
Synthesis of Afatinib Dimaleate
- Application Summary: 4-Chloro-7-nitroquinazoline is used in the synthesis of Afatinib Dimaleate, a tyrosine kinase inhibitor (TKI) used for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .
- Methods of Application: The compound 4,7-dichloro-6-nitroquinazoline, which is similar to 4-Chloro-7-nitroquinazoline, is an important intermediate in the synthesis of Afatinib Dimaleate. The synthesis involves a 10-step process, including condensation, nitration, and chlorination .
- Results or Outcomes: The synthesis process yields Afatinib Dimaleate, a powerful second-generation TKI that irreversibly binds to both EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) .
Synthesis of Antitumor Drugs
- Application Summary: 4-Chloro-7-nitroquinazoline is used in the synthesis of many antitumor drugs .
- Methods of Application: The target product is synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions .
- Results or Outcomes: The synthesis process yields a compound that is common in the synthesis process of many antitumor drugs. The total yield of the three steps was high up to 61.7% .
Antioxidant and Anticancer Applications
- Application Summary: Quinazoline derivatives, such as 4-Chloro-7-nitroquinazoline, have been studied for their antioxidant and anticancer properties .
- Methods of Application: The specific methods of application can vary widely depending on the specific derivative and the target cancer. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
- Results or Outcomes: While the specific results can vary, many quinazoline derivatives have shown promising results in preliminary studies. For example, some derivatives have demonstrated significant cytotoxicity against certain cancer cell lines .
Antibacterial Applications
- Application Summary: Quinazoline derivatives, including 4-Chloro-7-nitroquinazoline, have been explored for their potential antibacterial properties .
- Methods of Application: These compounds are typically synthesized and then tested against various bacterial strains in vitro .
- Results or Outcomes: Some quinazoline derivatives have shown significant antibacterial activity against certain strains of bacteria .
α-Glucosidase Inhibitory Activity
- Application Summary: Certain quinazolinone derivatives, which could potentially include 4-Chloro-7-nitroquinazoline, have been found to exhibit α-glucosidase inhibitory activity .
- Methods of Application: The compounds are synthesized and then tested for their ability to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate digestion .
- Results or Outcomes: Some quinazolinone derivatives, such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 µM and 15.6 ± 0.2 µM, respectively .
Molecular Simulation Visualizations
- Application Summary: 4-Chloro-7-nitroquinazoline can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- Methods of Application: These programs can use the molecular structure of 4-Chloro-7-nitroquinazoline to produce impressive simulation visualizations .
- Results or Outcomes: The outcomes of these simulations can provide valuable insights into the properties and behaviors of 4-Chloro-7-nitroquinazoline at the molecular level .
properties
IUPAC Name |
4-chloro-7-nitroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
Record name | 4-chloro-7-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-nitroquinazoline | |
CAS RN |
19815-17-9 | |
Record name | 4-chloro-7-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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